![molecular formula C12H17Cl2N3O B2989508 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride CAS No. 1458615-93-4](/img/structure/B2989508.png)
4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O. It has a molecular weight of 290.19 and its IUPAC name is 4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “this compound” comprises a pyrazole ring attached to an aniline group via a methoxy bridge. The pyrazole ring contains two nitrogen atoms at positions 1 and 2, and three carbon atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 290.19. It has a complexity of 204 and a topological polar surface area of 53.1. It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .Applications De Recherche Scientifique
Synthesis and Chemical Applications
A facile one-pot synthetic method for pyrazol-4-yl-based substituted anilines has been reported, demonstrating significant potential in creating compounds with applications as fluorescence probes for biological imaging. This method employs common organocatalysts, inexpensive starting materials, and short reaction times, producing yields of 85–95%. The compounds bearing electron-donating methoxy groups exhibited emissions in the redshift region, indicating their utility in biological imaging applications (Banoji et al., 2022).
Antimicrobial Activity
Several studies have synthesized compounds with pyrazolyl and aniline components, demonstrating significant antibacterial and antifungal activity. For instance, pyrazolyl-based anilines with methoxy and methyl groups have shown substantial activity against microbial strains and dermatophyte fungi, suggesting their potential in developing new antimicrobial agents (Banoji et al., 2022). Another study involved the synthesis of novel quinazolinone derivatives, where the reaction with various primary aromatic amines, including anilines, exhibited antimicrobial activity, further emphasizing the relevance of aniline derivatives in antimicrobial research (Habib et al., 2012).
Applications in Material Science and Catalysis
Research on complexes involving pyrazolyl and aniline derivatives has also been conducted, highlighting their applications in material science and catalysis. For example, the synthesis and X-ray crystal structure analysis of Zn(II) complexes with pyrazolyl-aniline ligands showed potential in the polymerization of methyl methacrylate, indicating their utility in catalytic processes and material science applications (Kim et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such as the lmptr1 pocket and class II c-Met .
Mode of Action
Molecular simulation studies suggest that similar compounds can fit into the active site of target proteins, characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been shown to influence the release of acetylcholine at the cholinergic synapsis in vertebrates .
Result of Action
Similar compounds have been shown to exhibit potent in vitro antipromastigote activity and significantly reduce acetylcholinesterase (AchE) levels .
Action Environment
Similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c .
Propriétés
IUPAC Name |
4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12;;/h3-8H,2,9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTRSRVFICKXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)COC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


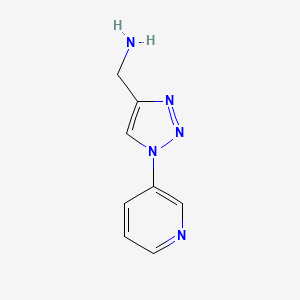
![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)
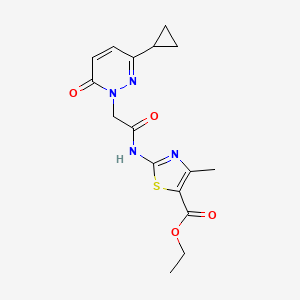

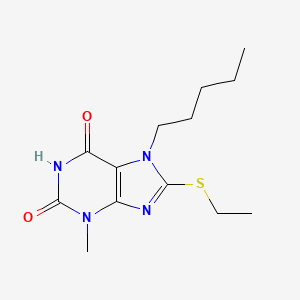
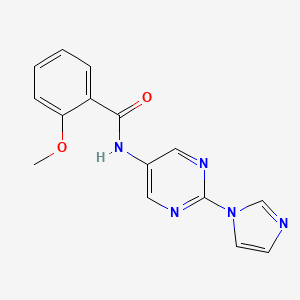

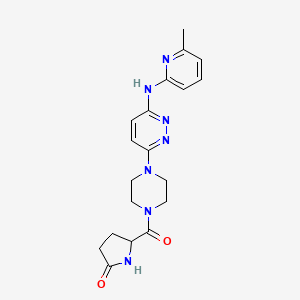
![2-methyl-3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2989442.png)
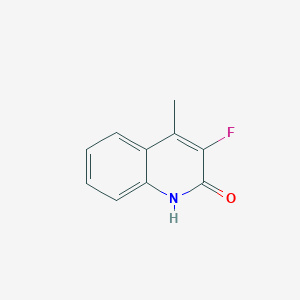
![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)
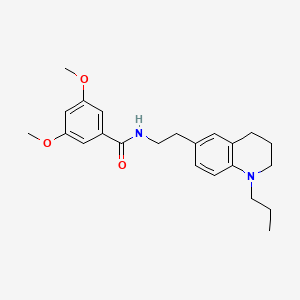
![7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2989448.png)